2-(4-Methylphenyl)furan 2-(4-Methylphenyl)furan
Brand Name: Vulcanchem
CAS No.: 17113-32-5
VCID: VC21332347
InChI: InChI=1S/C11H10O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)C2=CC=CO2
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol

2-(4-Methylphenyl)furan

CAS No.: 17113-32-5

Cat. No.: VC21332347

Molecular Formula: C11H10O

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)furan - 17113-32-5

Specification

CAS No. 17113-32-5
Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
IUPAC Name 2-(4-methylphenyl)furan
Standard InChI InChI=1S/C11H10O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
Standard InChI Key NUCCVVARGOJARG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC=CO2
Canonical SMILES CC1=CC=C(C=C1)C2=CC=CO2

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-Methylphenyl)furan consists of a five-membered furan ring with an oxygen heteroatom and a 4-methylphenyl group attached at the 2-position. The furan ring contributes aromatic character and specific reactivity patterns, while the 4-methylphenyl substituent adds hydrophobicity and additional electronic effects. This structural arrangement creates a compound with distinct chemical and physical properties that differentiate it from other substituted furans.

Physicochemical Properties

The physicochemical properties of 2-(4-methylphenyl)furan can be inferred from similar furan derivatives. As a heterocyclic aromatic compound, it likely exhibits moderate lipophilicity due to the presence of both the furan ring and the methylphenyl group. The compound would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and ethanol. These properties are particularly relevant for its potential applications in drug discovery and materials science.

Spectroscopic Characteristics

Spectroscopic analysis would reveal characteristic patterns for both the furan and 4-methylphenyl moieties. In proton NMR spectroscopy, the furan ring typically shows signals around 6-8 ppm, while the methyl group of the 4-methylphenyl substituent would appear as a distinctive singlet at approximately 2.3-2.5 ppm. The aromatic protons of the phenyl ring would produce a characteristic pattern in the 6.5-7.5 ppm region, typically appearing as two doublets exhibiting the pattern of a para-substituted phenyl ring.

Synthetic Approaches

Cross-Coupling Strategies

The synthesis of 2-(4-methylphenyl)furan can be approached through various cross-coupling reactions. Palladium-catalyzed cross-coupling methodologies, such as Suzuki-Miyaura coupling between 2-furanylboronic acid and 4-bromotoluene, offer a direct route to the target compound. These methods typically employ palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under basic conditions, providing an efficient pathway to form the carbon-carbon bond between the furan and 4-methylphenyl moieties.

Cyclization Approaches

An alternative synthetic strategy involves the cyclization of appropriate precursors to form the furan ring with the 4-methylphenyl substituent already in place. One potential approach draws inspiration from the methodology described for 2,4-disubstituted furans, where 2,3-dibromo-1-phenylsulfonyl-1-propene (DBP) is treated with 1,3-diketones under basic conditions . Though this specific method targets different substitution patterns, similar cyclization strategies could be adapted for the synthesis of 2-(4-methylphenyl)furan.

Comparison of Synthetic Methods

The selection of an appropriate synthetic method depends on factors such as reagent availability, desired scale, and functional group compatibility. Cross-coupling approaches generally offer more direct routes but may require specialized catalysts and stringent reaction conditions. Cyclization methods potentially provide more flexibility for introducing various substitution patterns but may involve multiple steps and careful control of reaction conditions to ensure selectivity.

Chemical Reactivity

Electrophilic Aromatic Substitution

Due to the electron-rich nature of the furan ring, 2-(4-methylphenyl)furan would be expected to undergo electrophilic aromatic substitution predominantly at the 5-position of the furan ring. The reactivity would be influenced by the electronic effects of the 4-methylphenyl substituent, which would likely enhance the nucleophilicity of the furan ring through inductive and resonance effects.

Oxidation and Reduction Reactions

The furan ring in 2-(4-methylphenyl)furan is susceptible to oxidation, potentially leading to ring-opening products or the formation of furanones. Conversely, the compound can undergo reduction to form dihydrofuran or tetrahydrofuran derivatives. These transformations provide pathways for further derivatization and enable access to a diverse range of structural analogs.

Functionalization Opportunities

The presence of both furan and 4-methylphenyl moieties offers multiple sites for functionalization. The methyl group on the phenyl ring can serve as a handle for further modifications, including oxidation to formyl or carboxylic acid groups. Similarly, the furan ring can be functionalized at the 3- and 5-positions through appropriate regioselective reactions, enabling the creation of more complex derivatives with tailored properties.

Biological Activities

Structure-Activity Relationships

The biological activity of furan derivatives is strongly influenced by their substitution patterns. In 2-(4-methylphenyl)furan, the positioning of the 4-methylphenyl group at the 2-position of the furan ring likely affects its interaction with biological targets. The methyl group on the phenyl ring can enhance lipophilicity and potentially improve membrane permeability, while the orientation of the phenyl ring relative to the furan can impact receptor binding and enzyme inhibition properties.

Application AreaPotential MechanismStructural Features Contributing to Activity
AntimicrobialInhibition of bacterial cell wall synthesisAromaticity of furan and phenyl rings
Anti-inflammatoryModulation of inflammatory signaling pathwaysLipophilic character enabling membrane permeation
AntioxidantFree radical scavengingElectron-rich furan ring
Enzyme inhibitionInteraction with enzyme active sitesPlanar aromatic structure facilitating binding interactions

Structure-Based Comparisons

Comparison with Related Furan Derivatives

The structural features of 2-(4-methylphenyl)furan can be compared with related compounds to understand structure-property relationships. For instance, (furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine contains both furanyl and 4-methylphenyl moieties but with a different connectivity pattern and an additional amine functionality. Similarly, 2,4-dimethyl-N-(4-methylphenyl)furan-3-carboxamide shares the 4-methylphenyl group but contains additional methyl substituents on the furan ring and a carboxamide linkage.

Electronic and Steric Effects

The electronic and steric effects of substituents significantly influence the properties and reactivity of furan derivatives. In 2-(4-methylphenyl)furan, the electron-donating nature of the methyl group on the phenyl ring can enhance the electron density of the system, potentially affecting its reactivity toward electrophiles and its binding interactions with biological targets. The planar structure of the molecule facilitates π-π stacking interactions, which can be important for molecular recognition processes.

Comparative Reactivity

Table 2: Comparative Reactivity of 2-(4-Methylphenyl)furan and Related Compounds

CompoundElectrophilic SubstitutionOxidation SusceptibilityApplication Potential
2-(4-Methylphenyl)furanHigh at C-5 positionModerateSynthetic intermediate, potential biological activity
(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amineLower due to amine functionalityLower at furan ringAntimicrobial activity
2,4-Dimethyl-N-(4-methylphenyl)furan-3-carboxamideLower due to steric hindranceModerateAntibacterial activity against S. aureus

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 2-(4-methylphenyl)furan and its derivatives are valuable scaffolds for drug discovery efforts. The compound's structural features make it suitable for exploration as a core structure in the development of novel therapeutic agents. By introducing appropriate functional groups and optimizing physicochemical properties, researchers can target specific biological activities and improve drug-like characteristics.

Synthetic Utility

As a synthetic intermediate, 2-(4-methylphenyl)furan provides access to more complex molecular architectures. The reactivity of the furan ring enables various transformations, including Diels-Alder reactions, that can lead to the construction of polycyclic systems. Such synthetic versatility makes the compound valuable in the context of diversity-oriented synthesis and the exploration of chemical space.

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for the analysis of 2-(4-methylphenyl)furan. Typical HPLC conditions might include a C18 column with a mobile phase consisting of acetonitrile/water mixtures. The compound's UV absorption characteristics, influenced by both the furan and phenyl chromophores, facilitate detection and quantification in complex mixtures.

Spectroscopic Identification

Spectroscopic techniques provide complementary information for the structural confirmation of 2-(4-methylphenyl)furan. Infrared spectroscopy would reveal characteristic bands for the furan C-O stretching and aromatic C-H stretching modes. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (approximately 158 g/mol), with fragment ions reflecting the loss of characteristic structural elements.

X-ray Crystallography

X-ray crystallography, when applicable, provides definitive structural information about 2-(4-methylphenyl)furan, including bond lengths, bond angles, and the relative orientation of the furan and phenyl rings. Such information is valuable for understanding structure-property relationships and for computational modeling studies aimed at predicting reactivity and biological interactions.

Future Research Directions

Unexplored Synthetic Methodologies

Despite the established methods for synthesizing aryl furans, there remains scope for developing more efficient and sustainable synthetic approaches to 2-(4-methylphenyl)furan. Future research could focus on catalyst-free methodologies, flow chemistry approaches, or biocatalytic methods that offer advantages in terms of efficiency, selectivity, and environmental impact.

Biological Activity Screening

Comprehensive screening of 2-(4-methylphenyl)furan for various biological activities represents an important area for future investigation. Systematic evaluation against different bacterial strains, fungal pathogens, and cancer cell lines could reveal previously unknown activities and provide direction for structural optimization efforts. Such studies would benefit from the inclusion of structure-activity relationship analyses to understand the molecular basis of any observed activities.

Computational Studies

Computational modeling can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of 2-(4-methylphenyl)furan. Density functional theory (DFT) calculations can elucidate the electronic distribution and reactivity parameters, while molecular docking studies can predict binding interactions with potential biological targets. Such computational approaches can guide experimental efforts and accelerate the discovery of new applications for this compound.

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